molecular formula C13H8BrN3OS2 B11095276 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B11095276
M. Wt: 366.3 g/mol
InChI Key: JNROUVRLSVHVDF-UHFFFAOYSA-N
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Description

N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that contains a thiadiazole ring and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromophenyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene carboxamide group. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with 2-thiophenecarboxylic acid chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidized forms of the thiadiazole or thiophene rings.

    Coupling: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by targeting key enzymes. In anticancer applications, it interferes with cell division by binding to DNA and inhibiting topoisomerase enzymes . The thiadiazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is unique due to the combination of the thiadiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H8BrN3OS2

Molecular Weight

366.3 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8BrN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)

InChI Key

JNROUVRLSVHVDF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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